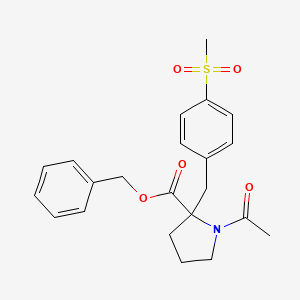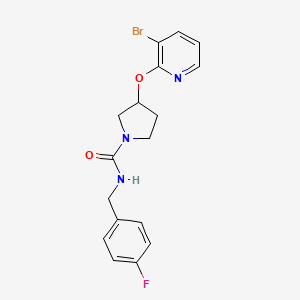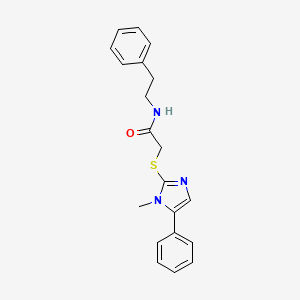
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide, also known as MPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide is not fully understood, but it is believed to act through a variety of pathways. One potential mechanism is through the inhibition of certain enzymes and proteins that are involved in inflammation and cell proliferation. 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has also been shown to modulate the activity of certain signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also reduce oxidative stress and DNA damage. 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of interesting biological activities. However, there are also some limitations to its use. For example, 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide can be toxic at high concentrations, and its effects can be highly dependent on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. Another area of interest is its potential as a tool for studying cellular signaling pathways and the mechanisms of disease. Further research is needed to fully understand the mechanisms of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide and to optimize its use as a research tool and therapeutic agent.
Synthesemethoden
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with N-phenethylacetamide. This reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions. The resulting compound is then purified using a variety of techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide exhibits a range of interesting biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-23-18(17-10-6-3-7-11-17)14-22-20(23)25-15-19(24)21-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHXGEWONRBFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

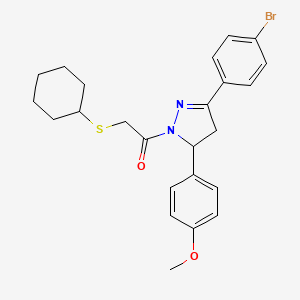
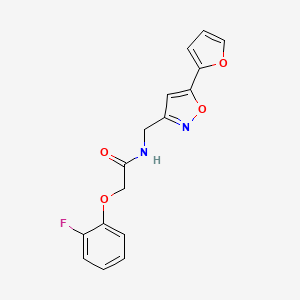
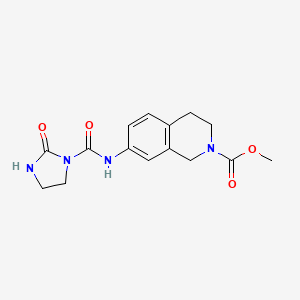
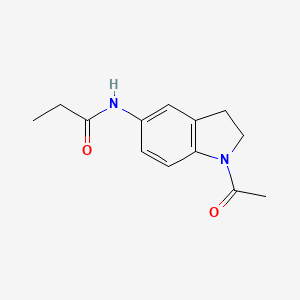
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
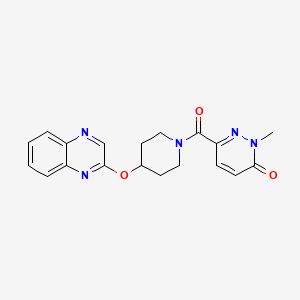
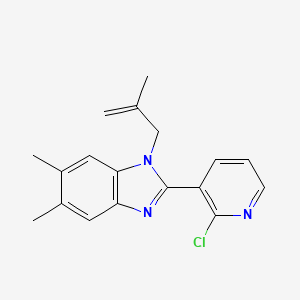
![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)
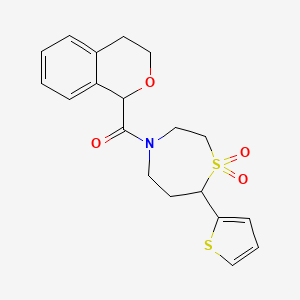
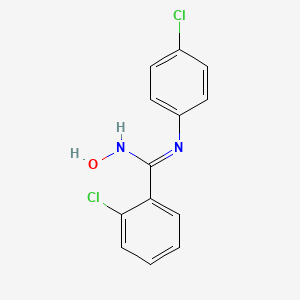
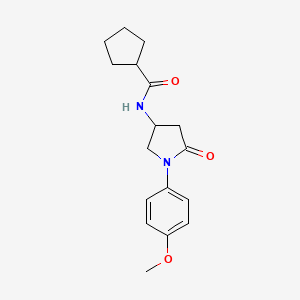
![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)
